2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone
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Overview
Description
The compound “2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone” is a complex organic molecule. It is a derivative of pyrimidine , which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of aminopyrimidines with carboxylic anhydrides or acid chlorides . The high selectivity of the intramolecular acylation of S-substituted 3,4-dihydropyrimidines at N3 is likely to be determined by stabilization of the product due to conjugation of the two endocyclic double bonds .Molecular Structure Analysis
The molecular structure of this compound is likely complex, given its large size and the presence of multiple ring structures. It contains a triazolopyrimidine core, which is a fused ring system that incorporates both triazole and pyrimidine rings .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied. For example, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino [4,5-d] [1,3]oxazines .Scientific Research Applications
Antitumor Applications
Research has demonstrated the potential of morpholine-based heterocycles in antitumor applications. For instance, a series of new morpholinylchalcones, which share structural similarities with the compound , exhibited promising in vitro activity against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. Compounds from this series showed significant promise due to their inhibitory concentrations (IC50) values when compared with the standard antitumor drug cisplatin, highlighting their potential in cancer treatment (Muhammad et al., 2017).
Antimicrobial Applications
Further research into morpholine derivatives, such as the synthesis of triazolo[1,5-a]pyrimidine derivatives from biologically active morpholinone amine, revealed notable antimicrobial activities against various bacterial and fungal species. This study indicated that specific compounds exhibited more significant activity against both bacterial and fungal strains, suggesting their utility as promising antimicrobial agents (Prajapati et al., 2014).
Novel Syntheses and Characterization
The exploration of novel synthetic routes and characterization of morpholine-based compounds also plays a crucial role in expanding their scientific applications. For example, the development of new synthetic methodologies for morpholine derivatives allows for the creation of compounds with potential biological activities, including antitumor and antimicrobial properties. The detailed synthesis processes, along with characterization by various spectroscopic methods, lay the foundation for further biological evaluations and potential pharmaceutical applications (Hassneen & Abdallah, 2003).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O2S/c17-11-2-1-3-12(8-11)23-15-14(20-21-23)16(19-10-18-15)26-9-13(24)22-4-6-25-7-5-22/h1-3,8,10H,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOUWVKSSVCLQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC=NC3=C2N=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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